molecular formula C7H12N4 B8640207 N1-Methyl-N2-pyrimidin-2-yl-ethane-1,2-diamine

N1-Methyl-N2-pyrimidin-2-yl-ethane-1,2-diamine

Cat. No. B8640207
M. Wt: 152.20 g/mol
InChI Key: SLIJTYPFHHQROI-UHFFFAOYSA-N
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Patent
US07709473B2

Procedure details

A solution of 100 mg of N-methylethylenediamine, 245 mg of 2-chloro-5-trifluoromethylpyridine and 261 mg of diisopropylethylamine in toluene was heated at 110° C. for 18 h. The reaction mixture was concentrated, poured into water, and extracted with 10% IPA/chloroform. The organic extracts were dried over sodium sulfate, filtered, and concentrated to provide the desired title compound contaminated with <3% of the bis-substituted dimer. MS (M+H)+=220.2.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH2:5].Cl[C:7]1[CH:12]=[CH:11]C(C(F)(F)F)=[CH:9][N:8]=1.C([N:20](C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[CH3:1][NH:2][CH2:3][CH2:4][NH:5][C:9]1[N:8]=[CH:7][CH:12]=[CH:11][N:20]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CNCCN
Name
Quantity
245 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
261 mg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% IPA/chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CNCCNC1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.